1,3-Dichloro-5-difluoromethoxy-2,4,6-trifluorobenzene
Overview
Description
1,3-Dichloro-5-difluoromethoxy-2,4,6-trifluorobenzene is a chemical compound with the molecular formula C7HCl2F5O It is characterized by the presence of chlorine and fluorine atoms attached to a benzene ring, along with a difluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-5-difluoromethoxy-2,4,6-trifluorobenzene typically involves the chlorination and fluorination of a benzene derivative. The process may include the following steps:
Chlorination: Introduction of chlorine atoms to the benzene ring using reagents such as chlorine gas (Cl2) or sulfuryl chloride (SO2Cl2) under controlled conditions.
Fluorination: Introduction of fluorine atoms using reagents like hydrogen fluoride (HF) or fluorine gas (F2).
Methoxylation: Introduction of the difluoromethoxy group using difluoromethyl ether (CHF2OCH3) under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-5-difluoromethoxy-2,4,6-trifluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: Replacement of chlorine or fluorine atoms with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: Conversion of the compound to higher oxidation states using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the compound to lower oxidation states using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) in alkaline conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield methoxy-substituted derivatives, while oxidation may produce carboxylic acids or ketones.
Scientific Research Applications
1,3-Dichloro-5-difluoromethoxy-2,4,6-trifluorobenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-5-difluoromethoxy-2,4,6-trifluorobenzene involves its interaction with molecular targets and pathways. The presence of multiple halogen atoms and the difluoromethoxy group can influence its reactivity and binding affinity to various biological targets. The compound may act as an inhibitor or modulator of specific enzymes or receptors, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloro-2-fluorobenzene: A related compound with similar halogenation but lacking the difluoromethoxy group.
1,3-Dichloro-4-difluoromethoxy-2,5,6-trifluorobenzene: A structural isomer with different positions of the halogen and methoxy groups.
Uniqueness
1,3-Dichloro-5-difluoromethoxy-2,4,6-trifluorobenzene is unique due to the specific arrangement of chlorine, fluorine, and difluoromethoxy groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1,3-dichloro-5-(difluoromethoxy)-2,4,6-trifluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl2F5O/c8-1-3(10)2(9)5(12)6(4(1)11)15-7(13)14/h7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIBWNXVFCHEJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)Cl)F)Cl)F)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl2F5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.